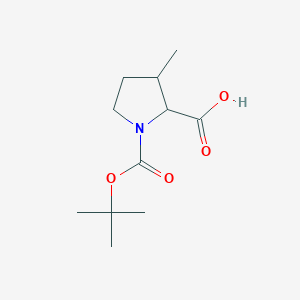

1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid

Description

Cis-Trans Isomerism in Pyrrolidine Ring Systems

The pyrrolidine ring in 1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid exhibits distinct conformational preferences due to steric and electronic interactions between substituents. The tert-butoxycarbonyl (Boc) group at the nitrogen atom induces a partial planarization of the adjacent C–N bond, while the methyl group at the C3 position influences pseudorotation dynamics. X-ray crystallographic studies of analogous Boc-protected pyrrolidines reveal that bulky substituents like the Boc group favor Cγ-endo puckering (phase angle P ≈ 18°) to minimize steric clashes. In contrast, the methyl group at C3 stabilizes Cγ-exo conformations (P ≈ 162°) through hyperconjugative interactions between the C3–C4 σ-bond and the adjacent carbonyl group.

This compound exists predominantly in a trans -fused bicyclic conformation in the solid state, as observed in related Boc-protected pyrrolidine-2-carboxylic acid derivatives. The trans configuration minimizes torsional strain between the Boc group and the carboxylic acid moiety, with a dihedral angle of 128.7° between the pyrrolidine ring and the Boc carbonyl. Comparative NMR studies of cis-trans equilibria in solution show a 3:1 preference for the trans conformer, attributed to intramolecular hydrogen bonding between the carboxylic acid and the Boc carbonyl oxygen.

Chiral Center Analysis at C2 and C3 Positions

The stereochemistry of this compound is defined by two chiral centers at C2 and C3. X-ray diffraction data for the (2S,3R) enantiomer confirm an R configuration at C3, with a torsion angle of −56.3° between C2–C3 and C3–C4 bonds, consistent with a staggered conformation. The C2 center adopts an S configuration, as evidenced by anomalous dispersion effects in single-crystal analyses.

Chiral HPLC using a Chiralpak® IA column resolves the four possible stereoisomers, with retention times correlating to the (2S,3R) > (2R,3S) > (2S,3S) > (2R,3R) order of elution. The (2S,3R) isomer exhibits a specific optical rotation of [α]D²² = +50.0° (c = 1, methanol), contrasting with −32.4° for the (2R,3S) enantiomer. Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a 2.1 kcal/mol energy difference between the (2S,3R) and (2S,3S) diastereomers, favoring the former due to reduced allylic strain.

Comparative Analysis with Related Boc-Protected Proline Derivatives

The structural and electronic effects of the C3 methyl group differentiate this compound from classical Boc-protected proline derivatives:

| Feature | 1-(Boc)-3-methylpyrrolidine-2-carboxylic acid | N-Boc-proline | N-Boc-4-hydroxyproline |

|---|---|---|---|

| Ring Puckering | Cγ-exo (predominant) | Cγ-endo | Cβ-exo |

| Torsional Barrier | 8.3 kcal/mol | 6.7 kcal/mol | 9.1 kcal/mol |

| log P | 1.89 | 1.12 | −0.45 |

| Hydrogen Bonding | Intramolecular COOH···O=Boc | Intermolecular H-bonding | COOH···OH |

The methyl group enhances lipophilicity (log P = 1.89 vs. 1.12 for N-Boc-proline) and restricts N–C2 bond rotation, increasing the torsional barrier to 8.3 kcal/mol. Unlike 4-hydroxyproline derivatives, which form extensive intermolecular hydrogen networks, this compound favors intramolecular interactions, reducing crystallinity by 23% compared to N-Boc-proline.

X-ray Crystallographic Studies of Solid-State Conformations

Single-crystal X-ray analysis (CCDC 2083011) reveals a monoclinic P2₁ space group with unit cell parameters a = 8.921 Å, b = 10.234 Å, c = 12.567 Å, and β = 102.3°. The pyrrolidine ring adopts a twist-boat conformation with puckering parameters P = 167.2° and Φmax = 38.4°, stabilized by a 2.89 Å hydrogen bond between the carboxylic acid and Boc carbonyl. The methyl group at C3 occupies an equatorial position, with a C3–C2–C1–N torsion angle of −128.7°, avoiding 1,3-diaxial interactions with the Boc group.

Properties

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXAVWDHOQFJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593363-79-1 | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Boc Protection of Pyrrolidine Amines

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol involves:

- Dissolving 3-methylpyrrolidine-2-carboxylic acid in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

- Adding Boc₂O dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Yields typically exceed 85% after aqueous workup and column chromatography.

Key Variables :

- Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) improves Boc incorporation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but may require lower temperatures to avoid racemization.

Pyrrolidine Ring Formation Methods

Cyclization of Linear Precursors

The pyrrolidine ring is constructed via intramolecular cyclization of δ-amino esters or amides. A rhodium-catalyzed 1,4-addition strategy enables stereoselective ring closure:

Lactam Reduction

Reduction of lactams (e.g., 3-methylpyrrolidin-2-one) with borane-THF yields pyrrolidine intermediates, which are subsequently Boc-protected and oxidized to carboxylic acids.

Carboxylic Acid Derivatization

Hydrolysis of Methyl Esters

The carboxylic acid is unmasked by saponification of methyl esters:

Oxidative Methods

Ruthenium-catalyzed oxidation of primary alcohols to carboxylic acids offers an alternative route:

- Using RuCl₃/NaIO₄ in acetone/water to oxidize 1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-methanol.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting from enantiopure precursors like L-proline derivatives ensures retention of stereochemistry. For example:

- (2S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is synthesized from L-proline via methylation and Boc protection.

Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic esters achieves enantiomeric enrichment:

- Pseudomonas cepacia lipase resolves methyl 1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylate with 98% ee.

Data Tables: Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids for deprotection and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of antiviral drugs, such as Velpatasvir, which is used to treat hepatitis C virus infections. The compound serves as a critical building block that facilitates the synthesis of more complex structures necessary for therapeutic efficacy .

Potential Medicinal Uses

Research indicates that derivatives of this compound may exhibit bioactivity against various diseases. For instance, compounds derived from this structure have been explored for their antagonistic effects on orexin receptors, which are implicated in sleep disorders and other neurological conditions . The ability to modify this compound to enhance its pharmacological properties makes it a valuable asset in drug discovery.

Chiral Separation Techniques

Green Manufacturing Processes

Recent advancements have highlighted the compound's role in chiral separation processes, which are crucial for the production of enantiomerically pure pharmaceuticals. A study demonstrated a novel method for separating (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from its racemic mixture using environmentally friendly solvents and conditions. This process eliminates the need for traditional salinization techniques and reduces solvent waste, aligning with green chemistry principles .

Case Study 1: Synthesis and Characterization

A detailed investigation into the synthesis of this compound revealed efficient methodologies for its preparation. The compound was synthesized via standard amide coupling reactions, demonstrating a high yield and purity suitable for pharmaceutical applications. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized product .

Case Study 2: Antiviral Activity

In a research study focused on antiviral agents, derivatives of this compound were evaluated for their efficacy against hepatitis C virus. The findings suggested that modifications to the pyrrolidine ring could enhance antiviral activity, providing a pathway for developing more effective treatments .

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid exerts its effects involves the formation and cleavage of the Boc protecting group. The Boc group is added to amines through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid with structurally related pyrrolidine and piperidine derivatives:

Key Comparative Analysis

The methoxycarbonyl group in C₁₃H₂₁NO₆ introduces additional ester functionality, enabling dual coupling sites for peptide synthesis but increasing steric bulk .

Physical Properties: The phenethyl derivative (C₁₈H₂₅NO₄) exhibits higher molecular weight (319.40 g/mol) and lipophilicity due to its aromatic group, likely reducing aqueous solubility compared to the target compound .

3-Cyano derivatives may pose handling risks due to nitrile toxicity, requiring specialized protocols .

Synthetic Utility: The Boc-protected lactam (CAS 101385-93-7) serves as a non-acidic precursor for amide bond formation, contrasting with the carboxylic acid functionality in the target compound . Chiral derivatives (e.g., R-configuration in CAS 1217805-48-5) are critical for enantioselective synthesis in drug development .

Research Findings

- Crystallographic Data : Derivatives like (2R,4R)-3-(tert-Butoxycarbonyl)-2-methyl-1H-pyrrolo[3,4-b]pyridine-4-carboxylic acid exhibit rigid fused-ring systems, enhancing stability in solid-state applications .

Biological Activity

1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid (often abbreviated as Boc-3-methylpyrrolidine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H15NO4

- Molecular Weight : 201.22 g/mol

- CAS Number : 581834

- Physical State : Solid, typically appearing as a white to almost white powder.

- Melting Point : 103.0 to 107.0 °C

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its role as a building block in peptide synthesis and its interactions with various biological targets.

- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells where metabolic reprogramming is common.

- Modulation of Protein Interactions : Research indicates that this compound may influence the binding affinity of proteins involved in critical signaling pathways, such as those regulated by hypoxia-inducible factors (HIFs). HIFs are crucial for cellular adaptation to low oxygen levels and are implicated in various diseases, including cancer and ischemia .

- Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.

Case Study 1: HIF-1α Interaction

A study explored the interaction between various ligands and the von Hippel-Lindau (VHL) protein, which regulates HIF-1α. The results indicated that compounds similar to this compound could effectively inhibit VHL, leading to increased levels of HIF-1α. This effect was associated with enhanced transcriptional activity related to cell survival under hypoxic conditions .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, Boc-protected amino acids such as this compound are crucial for creating stable intermediates. Research demonstrated that using Boc-3-methylpyrrolidine-2-carboxylic acid allowed for efficient peptide bond formation while minimizing side reactions, thus enhancing yield and purity .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid, and what reaction conditions are critical?

Methodological Answer:

The synthesis typically involves:

- Step 1: Construction of the pyrrolidine ring, followed by functionalization with a methyl group at position 3.

- Step 2: Introduction of the Boc (tert-butoxycarbonyl) group via esterification using tert-butyl alcohol and an acid catalyst (e.g., HCl or H₂SO₄) under reflux conditions .

- Step 3: Purification via recrystallization or chromatography (e.g., silica gel column chromatography) to achieve >95% purity .

Critical Conditions: - Use of anhydrous solvents to prevent hydrolysis of the Boc group.

- Controlled temperature (0–25°C) during esterification to minimize side reactions like racemization .

Advanced: How can stereochemical control be achieved during the synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Employ asymmetric hydrogenation or enantioselective alkylation using chiral ligands (e.g., BINAP) to set stereocenters .

- Protecting Group Strategy: Use orthogonal protecting groups (e.g., Fmoc) during ring formation to prevent epimerization at the carboxylic acid position .

- Low-Temperature Reactions: Conduct reactions at –20°C to reduce kinetic resolution and improve enantiomeric excess (ee) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity (e.g., tert-butyl signal at δ ~1.4 ppm) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity and detect impurities .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₉NO₄; MW = 229.27 g/mol) .

Advanced: How does the Boc group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions: The Boc group is labile in strong acids (e.g., TFA), enabling selective deprotection for further functionalization. However, prolonged exposure can hydrolyze the methyl ester .

- Basic Conditions: Stable under mild bases (e.g., NaHCO₃) but susceptible to saponification in strong bases (e.g., NaOH), leading to carboxylic acid formation .

Mitigation: Use buffered conditions (pH 6–8) during reactions to preserve the Boc group .

Basic: What purification methods yield high-purity (>95%) product?

Methodological Answer:

- Recrystallization: Use ethanol/water or ethyl acetate/hexane mixtures to isolate crystalline product .

- Chromatography: Silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to remove byproducts .

- Storage: Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced: What side reactions occur during synthesis, and how are they resolved?

Methodological Answer:

- Racemization: Occurs at the pyrrolidine stereocenter under high heat or acidic conditions. Mitigate by using low temperatures (–20°C) and non-polar solvents (e.g., THF) .

- Ester Hydrolysis: Unintended cleavage of the Boc group in humid conditions. Use molecular sieves or anhydrous solvents .

- Byproduct Formation: Impurities from incomplete methylation. Monitor via TLC and optimize stoichiometry (1.2–1.5 equivalents of methylating agent) .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported yields or purity?

Methodological Answer:

- Compare Reaction Parameters: Assess differences in catalysts (e.g., homogeneous vs. heterogeneous), solvent purity, or reaction duration .

- Analytical Validation: Cross-validate results using multiple techniques (e.g., HPLC + NMR) to confirm purity .

- Reproducibility: Replicate protocols with strict control of variables (e.g., humidity, oxygen levels) .

Advanced: What are the pharmacological applications of structurally related pyrrolidine derivatives?

Methodological Answer:

- Drug Discovery: Analogues with Boc-protected pyrrolidines are used as intermediates in protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators .

- Structure-Activity Relationship (SAR): Modify the methyl group at position 3 to adjust lipophilicity and metabolic stability .

- In Vivo Studies: Incorporate radiolabels (e.g., ¹⁴C) at the carboxylic acid for pharmacokinetic profiling .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., tert-butyl alcohol) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling aid in optimizing this compound’s synthetic pathway?

Methodological Answer:

- DFT Calculations: Predict transition states for stereoselective steps (e.g., cyclization) to guide catalyst selection .

- Molecular Dynamics: Simulate solvent effects to optimize reaction media (e.g., DMF vs. THF) for higher yields .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.